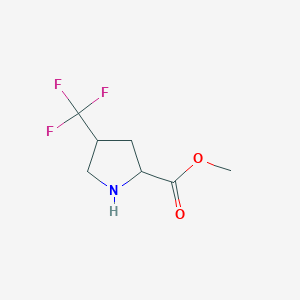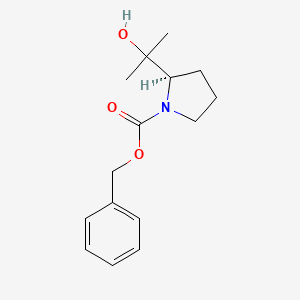![molecular formula C15H15NO4 B13518588 2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid](/img/structure/B13518588.png)
2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid is an organic compound with the molecular formula C15H15NO4. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both an ethoxy group and a formamido group attached to the naphthalene ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the ethoxy group at the 2-position.
Formamido Group Introduction: The formamido group is introduced through a formylation reaction, where a formylating agent reacts with the naphthalene derivative.
Acetic Acid Addition: The final step involves the addition of an acetic acid moiety to the formamido-naphthalene intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the formamido group to an amine.
Substitution: The ethoxy and formamido groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Wirkmechanismus
The mechanism of action of 2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Methoxynaphthalen-1-yl)formamido]acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(2-Ethoxynaphthalen-1-yl)acetamido]acetic acid: Contains an acetamido group instead of a formamido group.
Uniqueness
2-[(2-Ethoxynaphthalen-1-yl)formamido]acetic acid is unique due to the presence of both an ethoxy and a formamido group on the naphthalene ring. This combination of functional groups imparts specific chemical properties, such as increased solubility and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C15H15NO4 |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
2-[(2-ethoxynaphthalene-1-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-20-12-8-7-10-5-3-4-6-11(10)14(12)15(19)16-9-13(17)18/h3-8H,2,9H2,1H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
ZHKDIOSSYBMPRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


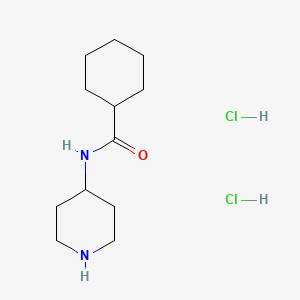
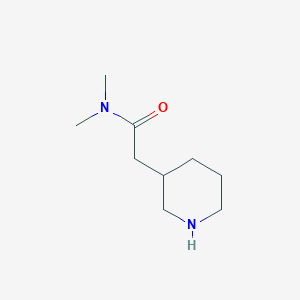
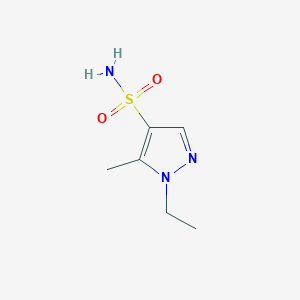
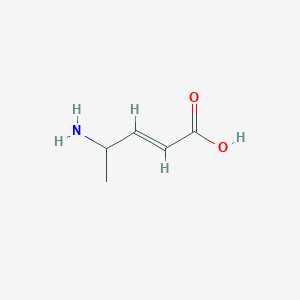
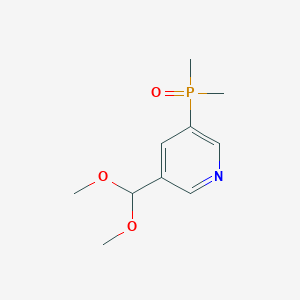

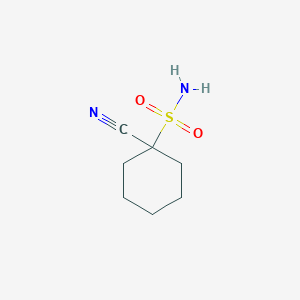

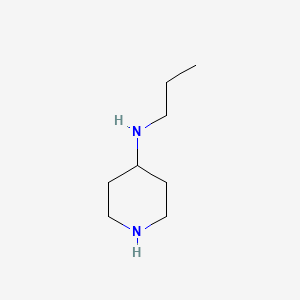
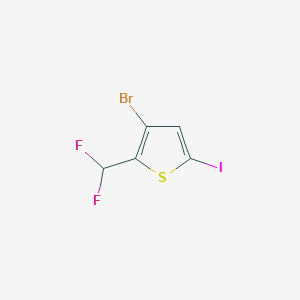

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
